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molecular formula C8H7FO2 B1295921 4-Fluoro-3-methylbenzoic acid CAS No. 403-15-6

4-Fluoro-3-methylbenzoic acid

Cat. No. B1295921
M. Wt: 154.14 g/mol
InChI Key: VOCCEVKUXUIHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642774B2

Procedure details

10 g 4-fluoro-3-methyl-benzoic acid in 150 g thionylchloride was refluxed 1 h. The reaction was evaporated to give 11.2 g desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[CH3:11].S(Cl)([Cl:14])=O>>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:14])=[O:7])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
150 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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